Regioisomeric Specificity in Apixaban Synthesis: 5-Phenyl vs. 3-Phenyl Intermediate
The 5-phenyl regioisomer (CAS 105994-75-0) is a validated and essential intermediate in the synthesis of apixaban, a blockbuster Factor Xa inhibitor, while the 3-phenyl regioisomer (CAS 105994-56-7) is not. This is because the specific 1-methyl-5-phenyl substitution pattern is required to build the pyrazolo[3,4-c]pyridine core of apixaban and to achieve the necessary binding interactions with the Factor Xa active site [1]. The 3-phenyl regioisomer would lead to a different, inactive structural scaffold upon cyclization. This application-specific utility makes the 5-phenyl isomer a high-demand intermediate, whereas the 3-phenyl analog is a more general building block .
| Evidence Dimension | Application-Specific Utility |
|---|---|
| Target Compound Data | Validated key intermediate for the synthesis of the approved drug apixaban |
| Comparator Or Baseline | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 105994-56-7) |
| Quantified Difference | Essential for the approved drug synthesis pathway vs. not applicable |
| Conditions | Synthetic pathway for the anticoagulant apixaban |
Why This Matters
This establishes a clear, application-driven procurement justification; the 5-phenyl isomer is the required starting material for a specific, high-value pharmaceutical synthetic route, unlike its regioisomer.
- [1] Zhang, D., et al. (2013). PROCESS FOR THE SYNTHESIS OF APIXABAN. Patent WO 2014072884 A1. View Source
